molecular formula C10H11ClFNO3S B13101565 N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide CAS No. 1956331-34-2

N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide

Cat. No.: B13101565
CAS No.: 1956331-34-2
M. Wt: 279.72 g/mol
InChI Key: ILHIVMCXNHZXTH-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group attached to a phenyl ring substituted with chloro, fluoro, and formyl groups, making it a unique and potentially valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide typically involves the reaction of 4-chloro-2-fluoro-3-formylphenylamine with propane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide is primarily related to its ability to interact with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the formyl group, provides a distinct electronic environment that can affect the compound’s interactions with biological targets and its overall chemical behavior .

Properties

CAS No.

1956331-34-2

Molecular Formula

C10H11ClFNO3S

Molecular Weight

279.72 g/mol

IUPAC Name

N-(4-chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide

InChI

InChI=1S/C10H11ClFNO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3

InChI Key

ILHIVMCXNHZXTH-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C=O)F

Origin of Product

United States

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